molecular formula C9H7ClN2 B189447 2-Chloro-3-methylquinoxaline CAS No. 32601-86-8

2-Chloro-3-methylquinoxaline

Cat. No. B189447
CAS RN: 32601-86-8
M. Wt: 178.62 g/mol
InChI Key: PXDLUYLWPJMGJA-UHFFFAOYSA-N
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Description

2-Chloro-3-methylquinoxaline is a chemical compound with the empirical formula C9H7ClN2. It has a molecular weight of 178.62 . It is a powder form substance .


Synthesis Analysis

The synthesis of 2-Chloro-3-methylquinoxaline involves the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline, which on treatment with POCl3 yields 2-chloro-3-methylquinoxaline . Another synthetic route involves replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing a free aldehyde or amine group .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methylquinoxaline is represented by the SMILES string Cc1nc2ccccc2nc1Cl .


Chemical Reactions Analysis

2-Chloro-3-methylquinoxaline can be used as a reactant to synthesize new Schiff bases containing quinoxaline moieties. The C2 chlorine is replaced by an ether linkage affixed to a benzene ring having a free aldehyde or amine group .


Physical And Chemical Properties Analysis

2-Chloro-3-methylquinoxaline is a powder form substance with a melting point of 70-73 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Chloro-3-methylquinoxaline has been explored for its potential in synthesizing new compounds with antimicrobial properties. Studies have investigated replacing the chlorine at C-2 with various linkages, including ether and thioether, to create derivatives exhibiting optimized antimicrobial activity. For instance, Singh et al. (2010) synthesized compounds like 4-(2-methylquinoxalinyloxy) benzaldehyde, and 4-(2-methyl-quinoxaline-3-yloxy)benzamine, which showed significant antimicrobial activity (Singh, Deivedi, Hashim, & Singhal, 2010). Similarly, Singh et al. (2011) focused on thioether derivatives of 2-Chloro-3-methylquinoxaline, revealing that some compounds were as effective as the standard antibacterial Ciprofloxacin (Singh, Hashim, & Singhal, 2011).

Anti-inflammatory Applications

2-Chloro-3-methylquinoxaline derivatives have also been evaluated for their anti-inflammatory properties. A study demonstrated that thioether derivatives synthesized by reacting 3- methylquinoxalin-2-thiosodium with 2-chloro-N-(substituted aryl/alkyl)-acetamides exhibited good anti-inflammatory activity in vivo (Singh et al., 2010).

Chemical Reactions and Synthesis

The reactivity of 2-Chloro-3-methylquinoxaline with various nucleophilic reagents has been extensively studied. Badr et al. (1983) researched its reactions with aromatic amines, mercaptoacetic acid, and other agents, leading to the formation of several new compounds (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983). Moreover, the synthesis and chromatographic analysis of derivatives like 6,7-dimethoxy-2-methylquinoxaline for applications in liquid chromatographic fluorimetric assays have been explored (McLellan & Thornalley, 1992).

Potential in Tuberculosis Treatment

Research has also delved into the potential of 2-Chloro-3-methylquinoxaline derivatives in treating tuberculosis. Srinivasarao et al. (2020) synthesized and evaluated novel triazole-based quinoxaline-1,4-di-N-oxide derivatives, revealing moderate to significant anti-tubercular activity (Srinivasarao et al., 2020).

Safety And Hazards

2-Chloro-3-methylquinoxaline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Chloro-3-methylquinoxaline was selected as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity . As very little work regarding attachment of ether linkages replacing chlorine at C-2 has been reported, it was thought worthwhile to synthesize various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing a free aldehyde or amine group .

properties

IUPAC Name

2-chloro-3-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDLUYLWPJMGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284712
Record name 2-chloro-3-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylquinoxaline

CAS RN

32601-86-8
Record name 32601-86-8
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Record name 2-chloro-3-methylquinoxaline
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Record name 2-chloro-3-methylquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
R Mahesh, RV Perumal, PV Pandi - Biological and Pharmaceutical …, 2004 - jstage.jst.go.jp
… oxidation of 2-chloro-3-methylquinoxaline by sodium dichromate and sulfuric acid mixture,13) followed by chlorination with thionyl chloride. 2-Chloro-3-methylquinoxaline was prepared …
Number of citations: 26 www.jstage.jst.go.jp
GWH Cheesman - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
As methyl sulphate had proved to be an N-methylating agent for the above mentioned hydroxyquinoxalines, it was decided to re-investigate the report (Stevens, Pfister, and Wolf, J. Amer…
Number of citations: 4 pubs.rsc.org
MZA Badr, GM El-Naggar, HAH El-Sherief… - Bulletin of the …, 1983 - journal.csj.jp
… A mixture of 2-chloro-3-methylquinoxaline (0.0l mol) and mercaptoacetic acid (0.012 mol) was refluxed for 4 h in dry benzene (20 ml) in presence of anhydrous potassium carbonate. …
Number of citations: 43 www.journal.csj.jp
A Thiruvalluvar, M Subramanyam… - … Section E: Structure …, 2007 - scripts.iucr.org
… The brick red solid, thus separated was filtered, washed with water (2x50 ml) and dried to obtain crude 2-chloro-3-methylquinoxaline. The crude product was dissolved in hot hexane (75 …
Number of citations: 1 scripts.iucr.org
DP Singh, SR Hashim… - Int. J. Drug Dev …, 2010 - pharmacologyonline.silae.it
… A series of thioether derivatives of 2-Chloro-3-methylquinoxaline have been synthesized by … (2), which on treatment with POCl3 ,yielded 2-chloro-3-methylquinoxaline(3).A mixture of the …
Number of citations: 17 pharmacologyonline.silae.it
NT Ndlovu - 2016 - ulspace.ul.ac.za
2-Benzenesulfonyloxyquinoxaline was prepared following literature procedure followed by palladium-catalysed Negishi coupling reactions to yield the corresponding, 2-mono-…
Number of citations: 2 ulspace.ul.ac.za
DP Singh, SK Deivedi, SR Hashim, RG Singhal - Pharmaceuticals, 2010 - mdpi.com
… 2-Chloro-3-methylquinoxaline was selected as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized …
Number of citations: 93 www.mdpi.com
Y Blache, A Gueiffier, A Elhakmaoui… - Journal of …, 1995 - Wiley Online Library
… This compound is also obtained admixed with 2-ethoxy-3-methylquinoxaline (3) using 2-chloro-3methylquinoxaline (lb) as the starting material. This hydrolysis was reported in the …
Number of citations: 20 onlinelibrary.wiley.com
MM Alanazi, IH Eissa, NA Alsaif… - Journal of Enzyme …, 2021 - Taylor & Francis
… Chlorination of compound 11 was achieved using phosphorous oxychloride to afford 2-chloro-3-methylquinoxaline 13Citation 68 . Refluxing the latter with thiourea in absolute ethanol …
Number of citations: 60 www.tandfonline.com
FJ Wolf, RH Beutel, JR Stevens - Journal of the American …, 1948 - ACS Publications
… 2-Chloro-3-methylquinoxaline.—200 ml. of phosphorus oxychloride was … of 2-chloro-3-methylquinoxaline, 30 ml. of liquid ammonia and 250 ml. of absolute ethanol was …
Number of citations: 16 pubs.acs.org

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